Dithiooxamide-d4 (ND2CSCSND2), the fully deuterated isotopologue of rubeanic acid, is a specialized bidentate chelating ligand and spectroscopic reference standard . While unlabeled dithiooxamide is widely used to synthesize highly conductive or magnetic coordination polymers (such as copper or nickel rubeanates), the d4 variant is specifically procured to eliminate hydrogen-derived interference in advanced structural characterization [1]. Featuring an isotopic purity of ≥97 atom % D, this compound provides a precise M+4 mass shift and uniform crystal lattice properties, making it an essential precursor for researchers requiring strict isotopic control in neutron scattering, solid-state NMR, and vibrational spectroscopy workflows.
Substituting Dithiooxamide-d4 with standard, unlabeled dithiooxamide fundamentally compromises high-resolution structural and dynamic analyses. In neutron diffraction and Quasi-Elastic Neutron Scattering (QENS), the massive incoherent scattering cross-section of protium (H) in the unlabeled ligand overwhelms the detector, masking the subtle scattering signals of guest molecules or conducting protons within the metal-organic framework [1]. Furthermore, in FT-IR and Raman spectroscopy, the unlabeled compound suffers from severe vibrational coupling between the amine (NH2) bending modes and the skeletal C=S/C-N stretches, rendering the assignment of metal-coordination sites highly ambiguous [2]. Attempting crude in-situ H/D exchange as a cost-saving measure typically yields a statistical mixture of isotopologues, resulting in spectral line broadening and unacceptable lattice disorder.
When analyzing dithiooxamide-based metal-organic frameworks using Quasi-Elastic Neutron Scattering (QENS), the presence of protium in the ligand creates severe signal-to-noise issues [1]. Procuring Dithiooxamide-d4 replaces the four amine protons with deuterium, dropping the incoherent scattering cross-section from 80.27 barns (for H) to 2.05 barns (for D) [2]. This ~97% reduction in background noise is mandatory for resolving the dynamics of guest molecules, such as water or conducting protons, within the MOF pores without interference from the framework itself.
| Evidence Dimension | Incoherent neutron scattering cross-section |
| Target Compound Data | ~2.05 barns per D atom (Dithiooxamide-d4) |
| Comparator Or Baseline | 80.27 barns per H atom (Unlabeled dithiooxamide) |
| Quantified Difference | ~97.4% reduction in ligand-derived background scattering |
| Conditions | Neutron diffraction and QENS analysis of metal-rubeanate coordination polymers |
Procuring the d4 isotopologue is strictly required to achieve workable signal-to-noise ratios when mapping proton conduction or hydration dynamics in advanced porous materials.
In unlabeled dithiooxamide, the NH2 bending and wagging modes heavily overlap and couple with the C=S and C-N stretching vibrations (the classic 'thioamide bands' between 1400–1600 cm⁻¹), complicating the structural validation of new metal complexes [1]. Procuring Dithiooxamide-d4 provides a predictable isotopic frequency shift (approximately 1.35× reduction for N-D vs N-H modes), effectively decoupling the amine vibrations from the skeletal framework [2]. This allows researchers to unambiguously track the C=S bond order changes upon metal coordination.
| Evidence Dimension | Isotopic frequency shift (N-H vs N-D bending) |
| Target Compound Data | ND2 modes shifted to lower frequencies (decoupled from C=S/C-N) |
| Comparator Or Baseline | NH2 modes heavily coupled at 1400–1600 cm⁻¹ (Unlabeled dithiooxamide) |
| Quantified Difference | ~1.35× downward frequency shift for amine bending modes |
| Conditions | FT-IR and Raman spectroscopic characterization of thioamide coordination sites |
Eliminates spectral ambiguity, making it the essential reference standard for confirming metal-ligand binding modes in novel chelating agents.
Attempting in-situ hydrogen-deuterium exchange of dithiooxamide often results in incomplete deuteration, yielding a statistical mixture of isotopologues (M+1, M+2, M+3) that can introduce structural disorder and spectral line broadening [1]. Commercial Dithiooxamide-d4 guarantees an isotopic purity of ≥97 atom % D, ensuring a uniform M+4 mass shift and consistent crystal lattice parameters . This high-purity precursor is critical for synthesizing reproducible, phase-pure deuterated coordination polymers for solid-state 2H NMR and crystallographic studies.
| Evidence Dimension | Isotopologue uniformity and isotopic purity |
| Target Compound Data | ≥97 atom % D (uniform M+4 species) |
| Comparator Or Baseline | Mixed M+1 to M+3 species (crude in-situ H/D exchange) |
| Quantified Difference | Guaranteed ≥97% isotopic enrichment vs. variable/incomplete exchange |
| Conditions | Precursor synthesis for solid-state 2H NMR and high-resolution crystallography |
Ensures batch-to-batch reproducibility and prevents isotopic disorder from compromising high-resolution solid-state structural data.
Dithiooxamide-d4 is the mandatory ligand choice when synthesizing copper or nickel rubeanate MOFs for QENS analysis. The deuterated framework eliminates incoherent hydrogen scattering, allowing researchers to precisely map proton conductivity and pore-water dynamics without background interference [1].
Procured as a baseline standard for FT-IR and Raman studies of thioamides. The isotopic shift of the ND2 groups decouples overlapping vibrational modes, enabling the accurate assignment of C=S and C-N stretching frequencies in novel chelating resins and metal complexes [2].
Used as a high-purity precursor to probe ligand mobility and framework flexibility. The ≥97 atom % D purity ensures a strong, uniform quadrupolar coupling signal, which is impossible to achieve with crude, partially exchanged ligand mixtures [3].